Cas no 2137448-30-5 (4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol)

4-4-(2-Methylpropyl)piperazin-1-yloxan-3-ol is a piperazine-derived compound featuring a substituted oxane moiety, offering a versatile scaffold for pharmaceutical and chemical research. Its structural combination of a piperazine ring and an oxane group enhances its potential as a building block for bioactive molecules, particularly in CNS-targeting applications. The presence of the 2-methylpropyl group improves lipophilicity, potentially influencing pharmacokinetic properties such as membrane permeability. This compound is of interest in medicinal chemistry for its ability to modulate receptor interactions, owing to its balanced polarity and steric profile. Suitable for further functionalization, it serves as a key intermediate in the synthesis of more complex pharmacophores.
4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol structure
2137448-30-5 structure
商品名:4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol
CAS番号:2137448-30-5
MF:C13H26N2O2
メガワット:242.357743740082
CID:5609620
PubChem ID:165487457

4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol 化学的及び物理的性質

名前と識別子

    • 2137448-30-5
    • 4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol
    • EN300-843485
    • 4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol
    • インチ: 1S/C13H26N2O2/c1-11(2)9-14-4-6-15(7-5-14)12-3-8-17-10-13(12)16/h11-13,16H,3-10H2,1-2H3
    • InChIKey: XGMAMPNQYHSVJC-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C(C1)O)N1CCN(CC(C)C)CC1

計算された属性

  • せいみつぶんしりょう: 242.199428076g/mol
  • どういたいしつりょう: 242.199428076g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 35.9Ų

4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-843485-10g
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol
2137448-30-5
10g
$4914.0 2023-09-02
Enamine
EN300-843485-5g
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol
2137448-30-5
5g
$3313.0 2023-09-02
Enamine
EN300-843485-10.0g
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol
2137448-30-5 95%
10.0g
$4914.0 2024-05-21
Enamine
EN300-843485-0.25g
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol
2137448-30-5 95%
0.25g
$1051.0 2024-05-21
Enamine
EN300-843485-1g
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol
2137448-30-5
1g
$1142.0 2023-09-02
Enamine
EN300-843485-0.05g
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol
2137448-30-5 95%
0.05g
$959.0 2024-05-21
Enamine
EN300-843485-1.0g
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol
2137448-30-5 95%
1.0g
$1142.0 2024-05-21
Enamine
EN300-843485-0.5g
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol
2137448-30-5 95%
0.5g
$1097.0 2024-05-21
Enamine
EN300-843485-2.5g
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol
2137448-30-5 95%
2.5g
$2240.0 2024-05-21
Enamine
EN300-843485-0.1g
4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol
2137448-30-5 95%
0.1g
$1005.0 2024-05-21

4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol 関連文献

4-4-(2-methylpropyl)piperazin-1-yloxan-3-olに関する追加情報

4-(2-methylpropyl)piperazin-1-yloxan-3-ol

The compound 4-(2-methylpropyl)piperazin-1-yloxan-3-ol (CAS No. 2137448-30-5) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperazine derivatives, which are widely studied due to their diverse biological activities and synthetic versatility. The molecule consists of a piperazine ring substituted with a 2-methylpropyl group at the 4-position and an oxan-3-ol group at the 1-position, making it a unique member of the piperazine family.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(2-methylpropyl)piperazin-1-yloxan-3-ol through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures. These methods not only enhance the yield and purity of the compound but also allow for precise control over stereochemistry, which is critical for its biological activity.

From a pharmacological perspective, 4-(2-methylpropyl)piperazin-1-yloxan-3-ol has shown promising results in preclinical studies. Researchers have demonstrated its potential as a modulator of ion channels, particularly in the context of cardiovascular diseases. The compound's ability to interact with voltage-gated sodium channels makes it a valuable tool in drug discovery efforts targeting arrhythmias and other heart conditions.

In addition to its pharmacological applications, 4-(2-methylpropyl)piperazin-1-yloxan-3-ol has also garnered attention in materials science. Its unique structure allows for the formation of self-assembled monolayers, which are highly sought after in nanotechnology and surface chemistry. These monolayers exhibit excellent stability and functionality, making them ideal for use in sensors, catalysis, and drug delivery systems.

The synthesis and characterization of 4-(2-methylpropyl)piperazin-1-yloxan-3-ol have been extensively documented in recent scientific literature. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its molecular structure and purity. These analytical techniques provide invaluable insights into the compound's physical properties and stability under various conditions.

Furthermore, computational chemistry has played a pivotal role in understanding the behavior of 4-(2-methylpropyl)piperazin-1-yloxan-3-ol at the molecular level. Density functional theory (DFT) calculations have been used to study its electronic structure and reactivity, shedding light on its potential interactions with biological targets. These computational studies complement experimental findings and contribute to a comprehensive understanding of the compound's properties.

Despite its promising applications, 4-(2-methylpropyl)piperazin-1-yloxan-3-ol presents certain challenges in terms of scalability and cost-effectiveness. Current research efforts are focused on developing more efficient synthetic routes that can address these limitations while maintaining high-quality standards. Collaborative efforts between academic institutions and industry partners are expected to drive further advancements in this field.

In conclusion, 4-(2-methylpropyl)piperazin-1-yloxan-3-ol (CAS No. 2137448-305) represents a significant advancement in organic chemistry with wide-ranging implications across multiple disciplines. Its unique structure, coupled with cutting-edge synthetic methodologies and computational tools, positions it as a key player in future scientific discoveries. As research continues to unfold, this compound is poised to make substantial contributions to both academia and industry.

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